molecular formula C10H8Cl2N2O3 B11516790 (2E)-4-[(4-amino-3,5-dichlorophenyl)amino]-4-oxobut-2-enoic acid

(2E)-4-[(4-amino-3,5-dichlorophenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B11516790
M. Wt: 275.08 g/mol
InChI Key: VGHDBOKWFSYITP-OWOJBTEDSA-N
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Description

(2E)-3-[(4-AMINO-3,5-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID is a synthetic organic compound characterized by the presence of an amino group, two chlorine atoms, and a carbamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-AMINO-3,5-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID typically involves the following steps:

    Starting Material: The synthesis begins with 4-amino-3,5-dichlorobenzoic acid.

    Formation of Carbamoyl Group: The amino group of 4-amino-3,5-dichlorobenzoic acid is reacted with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the carbamoyl derivative.

    Coupling Reaction: The carbamoyl derivative is then coupled with acrylamide under basic conditions to form the final product, (2E)-3-[(4-AMINO-3,5-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID.

Industrial Production Methods

In an industrial setting, the production of this compound would involve:

    Large-Scale Synthesis: Utilizing large reactors to handle the starting materials and reagents.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-AMINO-3,5-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkyl or aryl-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Polymer Science: Incorporated into polymer backbones to modify properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Protein Binding: Investigated for its binding affinity to certain proteins.

Medicine

    Drug Development: Explored as a potential therapeutic agent for various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Material Science: Utilized in the synthesis of advanced materials.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism by which (2E)-3-[(4-AMINO-3,5-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[(4-AMINO-3,5-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID: Unique due to its specific substitution pattern on the phenyl ring.

    (2E)-3-[(4-AMINO-2,6-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID: Similar structure but different substitution pattern.

    (2E)-3-[(4-AMINO-3,5-DIFLUOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID: Fluorine atoms instead of chlorine.

Uniqueness

    Substitution Pattern: The presence of amino and dichloro groups in specific positions on the phenyl ring.

    Reactivity: Unique reactivity due to the electronic effects of the substituents.

Properties

Molecular Formula

C10H8Cl2N2O3

Molecular Weight

275.08 g/mol

IUPAC Name

(E)-4-(4-amino-3,5-dichloroanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H8Cl2N2O3/c11-6-3-5(4-7(12)10(6)13)14-8(15)1-2-9(16)17/h1-4H,13H2,(H,14,15)(H,16,17)/b2-1+

InChI Key

VGHDBOKWFSYITP-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Cl)N)Cl)NC(=O)/C=C/C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)NC(=O)C=CC(=O)O

Origin of Product

United States

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